![molecular formula C23H22FN5O2 B2356197 3-[(2-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848278-74-0](/img/structure/B2356197.png)
3-[(2-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with the molecular formula C21H22FN3 . It is a derivative of pyrazolo, a five-membered heterocycle that is particularly useful in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazole derivatives, which this compound is a part of, have been synthesized using a variety of methods .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo nucleus, which is a five-membered heterocycle . The compound also contains a fluorophenyl group and a methylphenyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 335.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .Applications De Recherche Scientifique
Molecular Synthesis and Characterization
The compound falls under the category of purinediones, which are known for their significant bioactivity due to their structural similarity to pteridine and purines. These molecules have been a subject of extensive study for their ionization properties, methylation reactions, and potential in forming hydrogen-bonded complexes. Notably, the purine-6,8-diones are characterized by their unique physical properties and ionization behavior. The ionization predominantly occurs at position 9, leading to the formation of monoanions. Methylation of these monoanions generally takes place at position 9 unless steric factors intervene (Rahat, Bergmann & Tamir, 1974). Similarly, compounds like 3-methyl-5,5-diphenylpyrimidine-2,4-(3H,5H)-dione have shown to transform under certain conditions to produce unusual bicyclic products, indicating the complex photochemistry and reactivity of these compounds (Shorunov et al., 2018).
Structural and Crystallographic Studies
The structural intricacies of these compounds are pivotal for understanding their potential applications. Molecules of certain derivatives, such as 1,3-dimethyl-7-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, showcase a fascinating arrangement through paired C-H...O hydrogen bonds forming dimers, and further linked into chains or sheets by pi-pi stacking interactions (Trilleras et al., 2009). Such studies are fundamental for designing molecules with desired physical and chemical properties.
Biological Activity and Applications
The derivatives of pyrimidinedione possess a wide array of biological activities, making them subjects of intense research. For instance, studies have shown that certain synthesized compounds exhibit significant activity as urease inhibitors, which could have implications in medicinal chemistry. The compounds displayed varying degrees of inhibition, with some showing activity comparable to standard inhibitors used in studies (Rauf et al., 2010). In another study, novel pyrimidine derivatives were synthesized and investigated for their potential as antioxidants. The study involved optimizing reaction conditions to produce derivatives with promising antioxidant activities (Cahyana, Liandi & Zaky, 2020).
Orientations Futures
Propriétés
IUPAC Name |
3-[(2-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c1-15-7-5-9-17(13-15)27-11-6-12-28-19-20(25-22(27)28)26(2)23(31)29(21(19)30)14-16-8-3-4-10-18(16)24/h3-5,7-10,13H,6,11-12,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOMOTMFFKQXIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2356114.png)
![N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2356115.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide](/img/structure/B2356117.png)
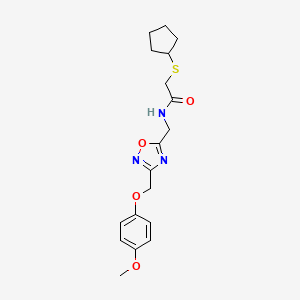
![2-Chloro-N-[(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2356122.png)
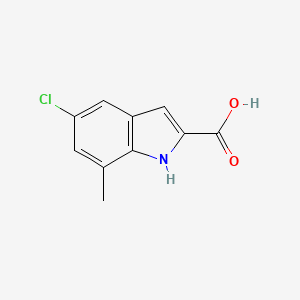
![1-[4-(1H-Indol-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2356125.png)
![N-[4-(trifluoromethyl)phenyl]-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2356126.png)
![N-(2-Ethoxyphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2356129.png)
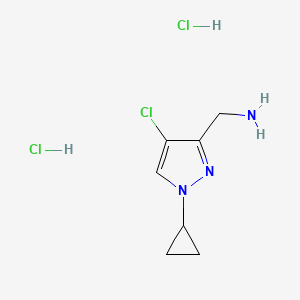
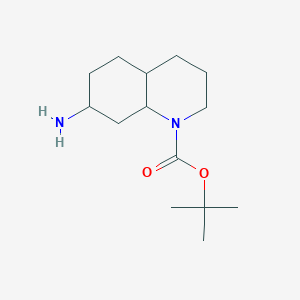
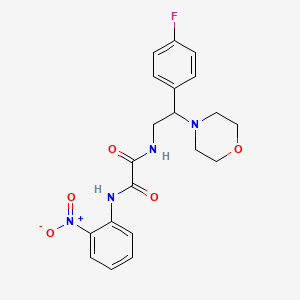
![2-[5-(4-Fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid](/img/structure/B2356135.png)
